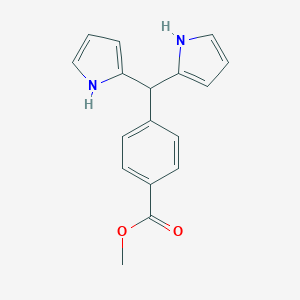
5-(4-Carboxymethylphenyl)dipyrromethane (under argon)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Carboxymethylphenyl)dipyrromethane (under argon) is a pyrrole building block used for porphyrin synthesis . It has a molecular weight of 280.32 and a molecular formula of C17H16N2O2 .
Synthesis Analysis
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane involves the condensation of 4-methylbenzylaldehyde with a large excess of pyrrole (1:48 aldehyde/pyrrole mol ratio), catalyzed by trifluoroacetic acid at room temperature . This process yields meso-(4-methylphenyl) dipyrromethane . The 5-(4-carboxymethylphenyl)-10,15,20-tris(4-methylphenyl) porphyrin (ester-porphyrin) is then synthesized by the acid-catalyzed condensation of a binary benzaldehyde mixture and meso-(4-methylphenyl) dipyrromethane .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Carboxymethylphenyl)dipyrromethane primarily relate to its role as a building block for porphyrin synthesis . The formation of complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Carboxymethylphenyl)dipyrromethane include a molecular weight of 280.32 and a molecular formula of C17H16N2O2 . More specific properties such as melting point, boiling point, solubility, and spectral properties would require additional resources or experimental data.Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQPCUGJFLINEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxymethylphenyl)dipyrromethane (under argon) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

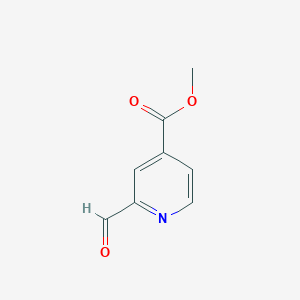



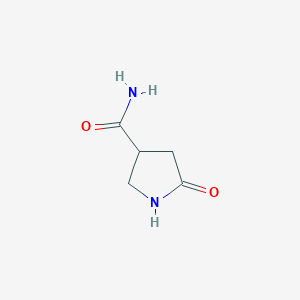



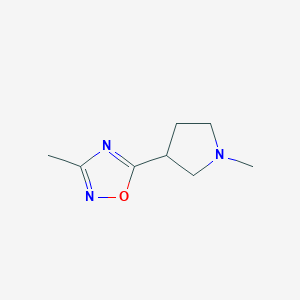



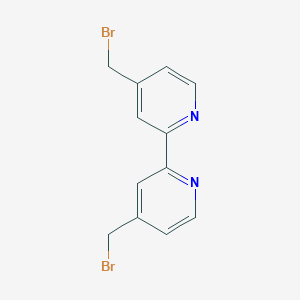
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)